REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[CH2:10][C:11]([OH:13])=[O:12].[CH3:14][CH2:15]O>>[CH2:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:1][CH:2]1[CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux temperature under N2 for 16 h
|
Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
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Details
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the residue partitioned between ice/water (200 mL) and DCM (50 mL)
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Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with DCM (2×40 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated aqueous NaHCO3 solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1C(CC2=CC=CC=C12)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.3 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |